Cas no 2097955-98-9 (N-ethyl-5-fluoro-2-methylaniline hydrochloride)
N-ethyl-5-fluoro-2-methylaniline hydrochloride Chemical and Physical Properties
Names and Identifiers
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- N-ethyl-5-fluoro-2-methylaniline hydrochloride
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- Inchi: 1S/C9H12FN.ClH/c1-3-11-9-6-8(10)5-4-7(9)2;/h4-6,11H,3H2,1-2H3;1H
- InChI Key: OGIWOHBAYGFUCH-UHFFFAOYSA-N
- SMILES: N(C1C=C(F)C=CC=1C)CC.Cl
N-ethyl-5-fluoro-2-methylaniline hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | N302341-100mg |
n-ethyl-5-fluoro-2-methylaniline hydrochloride |
2097955-98-9 | 100mg |
$ 250.00 | 2022-06-03 | ||
| TRC | N302341-500mg |
n-ethyl-5-fluoro-2-methylaniline hydrochloride |
2097955-98-9 | 500mg |
$ 930.00 | 2022-06-03 | ||
| TRC | N302341-1g |
n-ethyl-5-fluoro-2-methylaniline hydrochloride |
2097955-98-9 | 1g |
$ 1430.00 | 2022-06-03 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1143937-100mg |
N-Ethyl-5-fluoro-2-methylaniline hydrochloride |
2097955-98-9 | 97% | 100mg |
¥2160 | 2023-04-08 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1143937-250mg |
N-Ethyl-5-fluoro-2-methylaniline hydrochloride |
2097955-98-9 | 97% | 250mg |
¥3747 | 2023-04-08 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1143937-1g |
N-Ethyl-5-fluoro-2-methylaniline hydrochloride |
2097955-98-9 | 97% | 1g |
¥9851 | 2023-04-08 | |
| AN HUI ZE SHENG Technology Co., Ltd. | CB8882-9705-250mg |
N-ethyl-5-fluoro-2-methylaniline hydrochloride |
2097955-98-9 | 95%+ | 250mg |
¥4201.00 | 2023-09-15 | |
| AN HUI ZE SHENG Technology Co., Ltd. | CB8882-9705-500mg |
N-ethyl-5-fluoro-2-methylaniline hydrochloride |
2097955-98-9 | 95%+ | 500mg |
¥6991.00 | 2023-09-15 | |
| Chemenu | CM557883-100mg |
N-Ethyl-5-fluoro-2-methylaniline hydrochloride |
2097955-98-9 | 97% | 100mg |
$277 | 2023-03-24 | |
| Chemenu | CM557883-250mg |
N-Ethyl-5-fluoro-2-methylaniline hydrochloride |
2097955-98-9 | 97% | 250mg |
$412 | 2023-03-24 |
N-ethyl-5-fluoro-2-methylaniline hydrochloride Related Literature
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
Additional information on N-ethyl-5-fluoro-2-methylaniline hydrochloride
N-ethyl-5-fluoro-2-methylaniline hydrochloride: A Key Intermediate in Modern Pharmaceutical Research
N-ethyl-5-fluoro-2-methylaniline hydrochloride (CAS no. 2097955-98-9) is a significant compound in the realm of pharmaceutical chemistry, serving as a crucial intermediate in the synthesis of various bioactive molecules. Its unique structural features, characterized by a fluoro-substituted aniline core and an ethylammonium salt form, make it a valuable building block for drug discovery and development. This introduction delves into the compound's chemical properties, its role in pharmaceutical applications, and its relevance to contemporary research advancements.
The molecular structure of N-ethyl-5-fluoro-2-methylaniline hydrochloride consists of a benzene ring substituted with a fluorine atom at the 5-position and a methyl group at the 2-position. The aniline moiety is further modified by an ethylammonium chloride salt, which enhances its solubility and reactivity. This combination of functional groups imparts distinct chemical behavior, making it particularly useful in medicinal chemistry. The presence of the fluorine atom, for instance, can influence metabolic stability and binding affinity, which are critical factors in drug design.
In recent years, there has been growing interest in fluorinated aromatic compounds due to their enhanced pharmacological properties. Studies have demonstrated that fluorine substitution can improve the bioavailability and lipophilicity of drug candidates. The N-ethyl-5-fluoro-2-methylaniline hydrochloride compound exemplifies this trend, as it has been employed in the synthesis of novel therapeutic agents targeting various diseases. Its versatility as an intermediate has led to its incorporation into multiple drug development pipelines.
One notable application of N-ethyl-5-fluoro-2-methylaniline hydrochloride is in the synthesis of kinase inhibitors, which are widely used in cancer therapy. Kinase enzymes play a pivotal role in cell signaling pathways, and their dysregulation is often associated with tumor growth and progression. By modifying the structure of kinase inhibitors with fluorinated anilines, researchers can achieve higher selectivity and potency. The ethylammonium salt form of this compound facilitates its use in solid-phase synthesis techniques, streamlining the production process.
Another area where N-ethyl-5-fluoro-2-methylaniline hydrochloride has shown promise is in the development of antimicrobial agents. Antibiotic resistance remains a significant global health challenge, necessitating the discovery of new compounds with novel mechanisms of action. The fluoro-substituted aniline core has been found to exhibit broad-spectrum antimicrobial activity by interfering with bacterial cell wall synthesis and DNA replication. Researchers have leveraged this property to design derivatives of N-ethyl-5-fluoro-2-methylaniline hydrochloride that exhibit enhanced efficacy against resistant strains.
The chemical reactivity of N-ethyl-5-fluoro-2-methylaniline hydrochloride also makes it a valuable tool in synthetic organic chemistry. Its ability to undergo nucleophilic aromatic substitution reactions allows for the introduction of diverse functional groups, enabling the construction of complex molecular architectures. This flexibility has been exploited in the preparation of heterocyclic compounds, which are prevalent in many pharmaceuticals. The compound's compatibility with various reaction conditions further enhances its utility as a synthetic intermediate.
Recent advances in computational chemistry have also highlighted the importance of N-ethyl-5-fluoro-2-methylaniline hydrochloride in drug design. Molecular modeling studies have revealed that fluorinated anilines can modulate protein-ligand interactions by influencing electronic distributions and steric effects. These insights have guided the optimization of lead compounds into more effective drugs. The ethylammonium salt form contributes to better crystal packing properties, which can be advantageous during formulation development.
The synthesis of N-ethyl-5-fluoro-2-methylaniline hydrochloride itself is another area of interest for researchers. Efficient synthetic routes have been developed to produce this compound on both laboratory and industrial scales. These methods often involve multi-step processes that incorporate fluorination techniques such as electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions. The scalability and reproducibility of these synthetic pathways ensure a steady supply for pharmaceutical applications.
In conclusion, N-ethyl-5-fluoro-2-methylaniline hydrochloride (CAS no. 2097955-98-9) is a versatile and indispensable intermediate in modern pharmaceutical research. Its unique structural features and reactivity make it invaluable for synthesizing bioactive molecules with enhanced pharmacological properties. From kinase inhibitors to antimicrobial agents, this compound has demonstrated its significance across various therapeutic areas. As research continues to evolve, the role of fluorinated anilines like N-ethyl-5-fluoro-2-methylaniline hydrochloride is expected to grow even further, driving innovation in drug discovery and development.
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